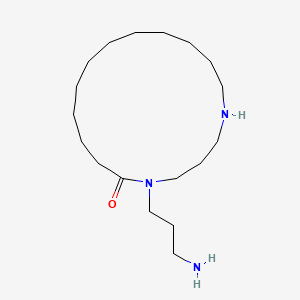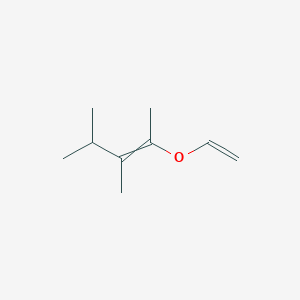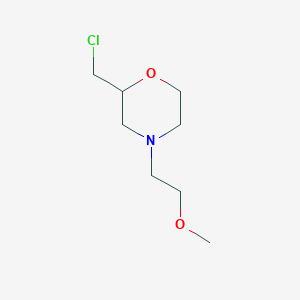
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a chloromethyl group at the second position and a methoxyethyl group at the fourth position of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine typically involves the reaction of morpholine with appropriate chloromethylating and methoxyethylating agents. One common method involves the use of chloromethyl methyl ether and 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can result in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death. The methoxyethyl group may enhance the compound’s solubility and facilitate its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)morpholine: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
4-(2-Methoxyethyl)morpholine: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.
2-(Bromomethyl)-4-(2-methoxyethyl)morpholine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64317-41-5 |
|---|---|
Fórmula molecular |
C8H16ClNO2 |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-(2-methoxyethyl)morpholine |
InChI |
InChI=1S/C8H16ClNO2/c1-11-4-2-10-3-5-12-8(6-9)7-10/h8H,2-7H2,1H3 |
Clave InChI |
XIOKBXMCLGTWRR-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCOC(C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
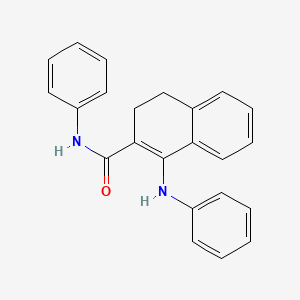
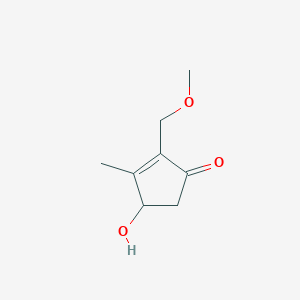

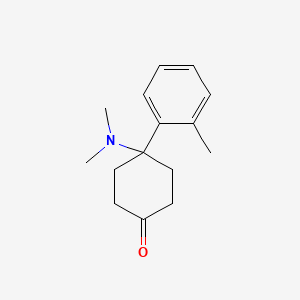


![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

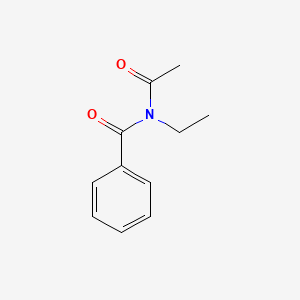
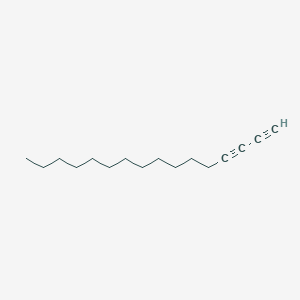
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
